

Reactivity Profile of 1,1-Dibromoformaldoxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

Cat. No.: B047391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoformaldoxime (DBFO) is a highly reactive and versatile synthetic intermediate, primarily utilized as a precursor to bromonitrile oxide for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the reactivity profile of **1,1-dibromoformaldoxime**, including its synthesis, stability, and key transformations. A detailed examination of its application in [3+2] cycloaddition reactions to generate 3-bromo-isoxazolines and 3-bromo-isoxazoles is presented, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores other aspects of its reactivity, including dehydrobromination and the nucleophilic substitution potential of its derivatives, which are crucial for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and agrochemical research.

Introduction

1,1-Dibromoformaldoxime (CHBr_2NO) is a halogenated oxime that serves as a pivotal building block in modern organic synthesis.^[1] Its significance lies in its ability to readily undergo elimination of hydrogen bromide to form the highly reactive intermediate, bromonitrile oxide (BrCNO).^[1] This 1,3-dipole is a valuable reagent for [3+2] cycloaddition reactions, providing a direct route to 3-bromo-substituted isoxazolines and isoxazoles.^[2] These heterocyclic motifs are prevalent in a wide range of biologically active molecules, making **1,1-dibromoformaldoxime** a compound of considerable interest to medicinal chemists and drug

development professionals.[1] This guide aims to provide an in-depth understanding of the synthesis, stability, and reactivity of **1,1-dibromoformaldoxime**, with a focus on its practical application in synthetic chemistry.

Physicochemical Properties and Stability

1,1-Dibromoformaldoxime is a white to pale yellow crystalline powder with a characteristic pungent odor.[3] It is hygroscopic and should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition.[3] The compound is soluble in polar aprotic solvents such as DMF and DMSO, and partially soluble in ethanol.[3] While stable at room temperature for short periods, it can decompose upon heating.[4]

The reactivity of **1,1-dibromoformaldoxime** is highly dependent on pH. The conversion to bromonitrile oxide is slow below pH 1.5, proceeds rapidly between pH 2 and 4, and is very fast above pH 5.[5] However, at higher pH, the generated bromonitrile oxide is prone to degradation if not trapped by a suitable dipolarophile.[5]

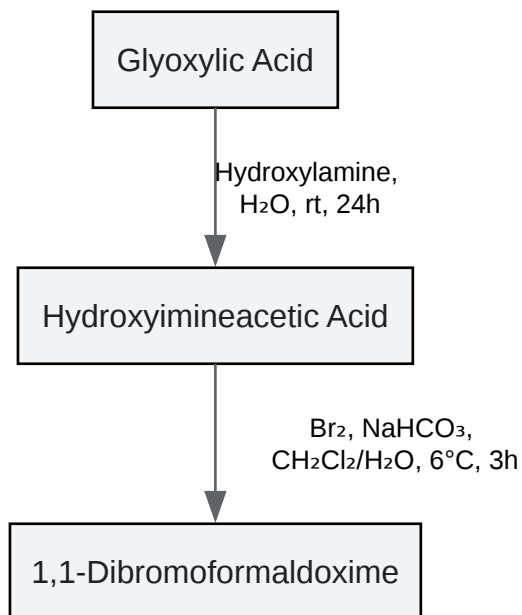
Table 1: Physicochemical Properties of **1,1-Dibromoformaldoxime**

Property	Value	Reference
Molecular Formula	CHBr ₂ NO	[6]
Molecular Weight	202.83 g/mol	[6]
Appearance	White to pale yellow crystalline powder	[3]
Melting Point	65-66 °C	[2]
Storage Temperature	2-8 °C	[3]

Synthesis of 1,1-Dibromoformaldoxime

A well-documented and reliable method for the synthesis of **1,1-dibromoformaldoxime** starts from glyoxylic acid. The synthesis involves a two-step process: the formation of an oxime intermediate followed by electrophilic bromination.[1]

Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of **1,1-Dibromoformaldoxime** from Glyoxylic Acid.

Experimental Protocol: Synthesis from Glyoxylic Acid

The following protocol is adapted from established literature procedures.^[2]

Materials:

- Glyoxylic acid (10 mmol)
- Hydroxylamine hydrochloride (10 mmol)
- Sodium bicarbonate (20 mmol)
- Bromine (1 mL)
- Dichloromethane (110 mL)
- Deionized water (50 mL)
- Magnesium sulfate

- Hexane

Procedure:

- To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).
- Stir the reaction mixture for 24 hours at room temperature.
- Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (60 mL).
- Cool the well-stirred two-phase mixture to 6°C.
- Add bromine (1 mL) dropwise over 20 minutes.
- Continue stirring the reaction mixture for 3 hours at 6°C.
- Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).
- Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the residue from hexane (50 mL) to yield **1,1-dibromoformaldoxime** as a white crystalline solid.

Quantitative Data:

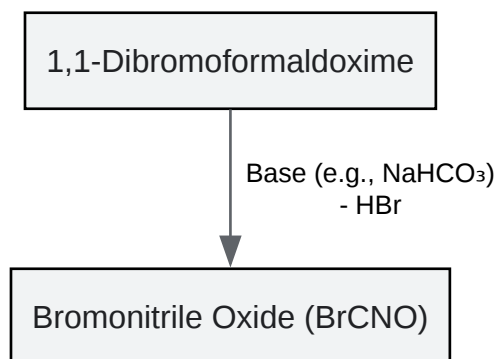
- Yield: 81%[\[2\]](#)
- Melting Point: 65-66 °C[\[2\]](#)

Reactivity Profile

The reactivity of **1,1-dibromoformaldoxime** is dominated by its role as a precursor to bromonitrile oxide. The primary reactions include dehydrobromination to form the nitrile oxide, followed by [3+2] cycloaddition reactions. Nucleophilic substitution reactions have also been reported on the resulting heterocyclic products.

Dehydrobromination to Bromonitrile Oxide

The key reaction of **1,1-dibromoformaldoxime** is the in situ generation of bromonitrile oxide (BrCNO) through the elimination of hydrogen bromide, typically facilitated by a mild base.[1] This highly reactive 1,3-dipole is not isolated and is immediately trapped by a dipolarophile present in the reaction mixture.



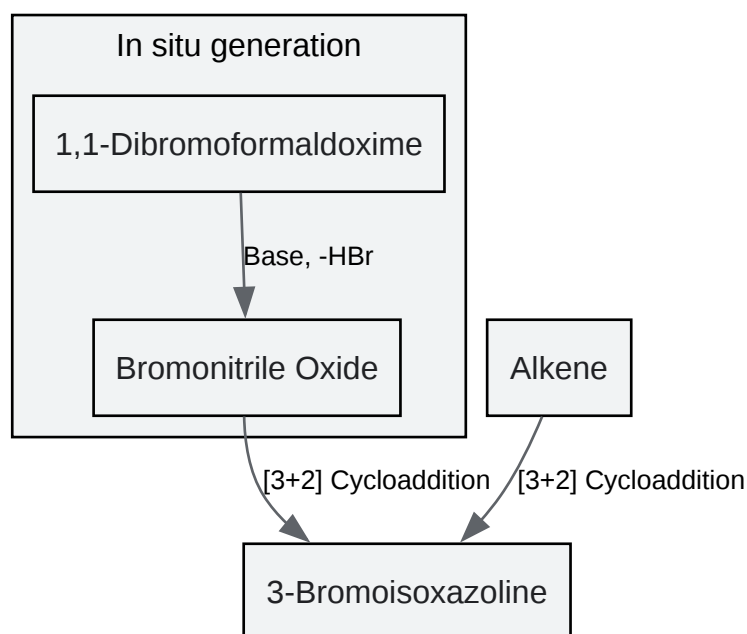
[Click to download full resolution via product page](#)

Caption: Dehydrobromination of **1,1-Dibromoformaldoxime**.

[3+2] Cycloaddition Reactions

Bromonitrile oxide readily undergoes [3+2] cycloaddition (a type of Huisgen cycloaddition) with various dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic rings.[1] These reactions are highly valuable for the synthesis of 3-bromoisoxazolines and 3-bromoisoxazoles, respectively. The reactions are often highly regio- and stereoselective.[7]

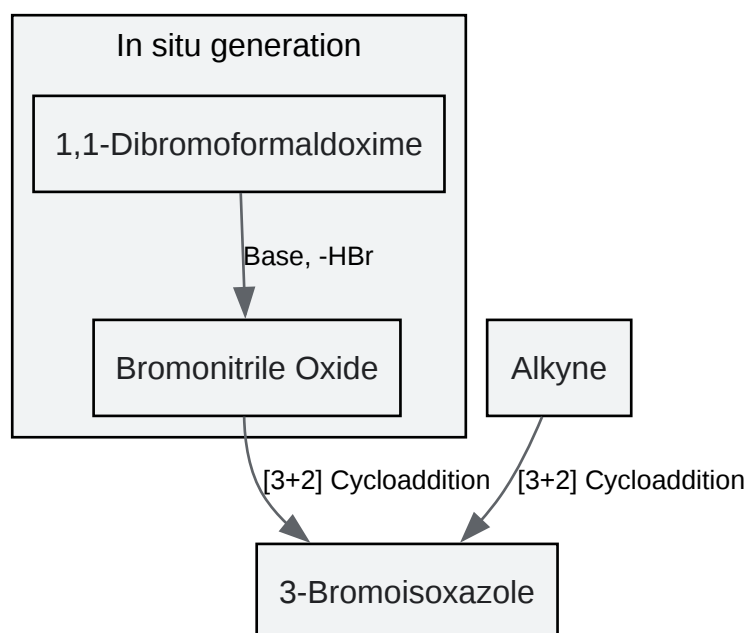
The cycloaddition of bromonitrile oxide with alkenes produces 3-bromoisoxazolines.[7] A variety of alkenes, including electron-rich and electron-poor systems, can be employed.



[Click to download full resolution via product page](#)

Caption: [3+2] Cycloaddition with Alkenes.

Similarly, reaction with alkynes yields 3-bromoisoxazoles.^[2] These aromatic heterocycles are important scaffolds in medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: [3+2] Cycloaddition with Alkynes.

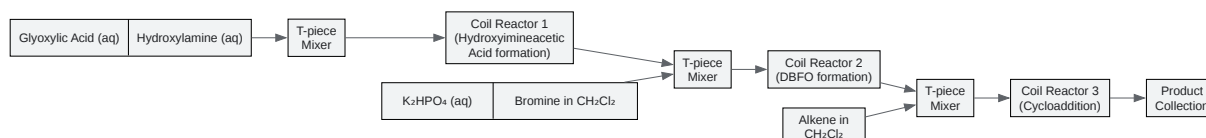
The following table summarizes the yields of 3-bromoisoxazolines obtained from the reaction of in situ generated bromonitrile oxide with various alkenes, as reported in a continuous flow synthesis setup.^[5]

Table 2: Synthesis of 3-Bromoisoxazolines via [3+2] Cycloaddition

Alkene Substrate	Product	Yield (%)	Reference
N-Vinyl Benzamide	N-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzamide	92	[5]
Styrene	3-Bromo-5-phenyl-4,5-dihydroisoxazole	85	[5]
4-Methylstyrene	3-Bromo-5-(p-tolyl)-4,5-dihydroisoxazole	88	[5]
4-Methoxystyrene	3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole	91	[5]
4-Chlorostyrene	3-Bromo-5-(4-chlorophenyl)-4,5-dihydroisoxazole	82	[5]
4-Trifluoromethylstyrene	3-Bromo-5-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole	75	[5]
1-Octene	3-Bromo-5-hexyl-4,5-dihydroisoxazole	65	[5]
1,4-Divinylbenzene	1,4-Bis(3-bromo-4,5-dihydroisoxazol-5-yl)benzene	99	[5]

This protocol describes a general continuous flow setup for the synthesis of 3-bromoisoxazolines.[5]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Continuous Flow Experimental Workflow.

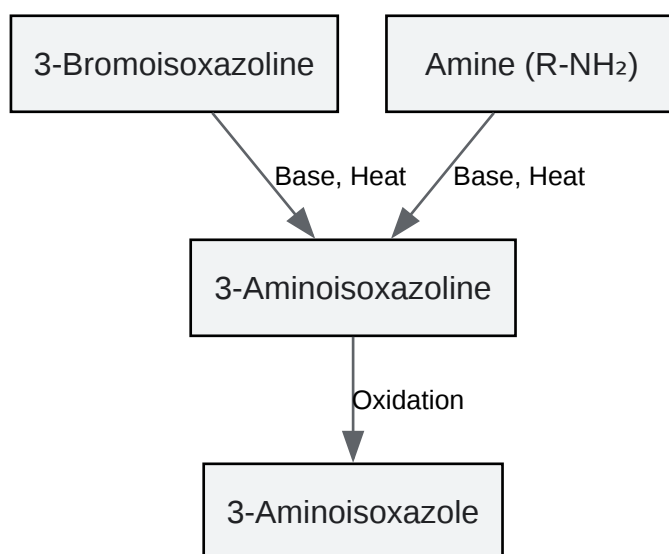
Procedure:

- Step 1: Preparation of Hydroxyiminoacetic Acid: Aqueous streams of glyoxylic acid and hydroxylamine are combined in a T-piece mixer and flowed through a coil reactor to form hydroxyiminoacetic acid.
- Step 2: Synthesis of **1,1-Dibromoformaldoxime** (DBFO): The output from Step 1 is mixed with a stream of K_2HPO_4 buffer and then combined with a solution of bromine in dichloromethane in a second T-piece mixer. This mixture flows through a second coil reactor to generate a solution of DBFO.
- Step 3: [3+2] Cycloaddition: The DBFO solution is then mixed with a solution of the alkene in dichloromethane in a third T-piece mixer and passed through a final coil reactor to effect the cycloaddition reaction.
- Work-up: The output stream is collected, and the product is isolated using standard extraction and purification techniques.

Nucleophilic Substitution Reactions

While there is limited information on direct nucleophilic substitution on **1,1-dibromoformaldoxime** itself, the bromine atom on the resulting 3-bromoisoxazoline and 3-bromoisoxazole rings is susceptible to nucleophilic displacement. This provides a powerful method for further functionalization of the heterocyclic core.

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields.[8] This approach is often more effective than direct S_NAr reactions on 3-haloisoxazoles.
[8]



[Click to download full resolution via product page](#)

Caption: Nucleophilic Substitution on 3-Bromoisoxazoline Derivatives.

Table 3: Synthesis of 3-Aminoisoxazolines

3-Bromoisoxazoline Substrate	Amine	Product	Yield (%)	Reference
3-Bromo-5-phenyl-4,5-dihydroisoxazole	4-Methylpiperidine	3-(4-Methylpiperidin-1-yl)-5-phenyl-4,5-dihydroisoxazole	95	[8]
3-Bromo-5-phenyl-4,5-dihydroisoxazole	Morpholine	3-Morpholino-5-phenyl-4,5-dihydroisoxazole	98	[8]
3-Bromo-5-(4-chlorophenyl)-4,5-dihydroisoxazole	Pyrrolidine	5-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)-4,5-dihydroisoxazole	96	[8]

Conclusion

1,1-Dibromoformaldoxime is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in the efficient generation of bromonitrile oxide for [3+2] cycloaddition reactions, which provides a versatile and high-yielding route to 3-bromo-substituted isoxazolines and isoxazoles. The reactivity of these products towards nucleophilic substitution further extends the synthetic utility of **1,1-dibromoformaldoxime**, allowing for the creation of a diverse range of heterocyclic compounds. The development of continuous flow methodologies for the synthesis and reaction of this hazardous reagent has significantly improved its safety and scalability, making it an even more attractive tool for researchers in drug discovery and development. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for its effective application in the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dibromoformaldoxime | 74213-24-4 | Benchchem [benchchem.com]
- 2. 1,1-Dibromoformaldoxime | 74213-24-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1-Dibromoformaldoxime | 74213-24-4 [amp.chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Reactivity Profile of 1,1-Dibromoformaldoxime: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047391#reactivity-profile-of-1-1-dibromoformaldoxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com